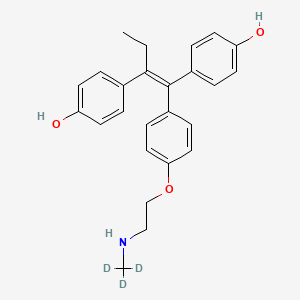

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is a stable isotope labelled metabolite of Tamoxifen . It belongs to the Tamoxifen product family and is used as a reference standard . The molecular formula of this compound is C25H24D3NO2 and it has a molecular weight of 376.51 .

Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents . The active, estrogen receptor-binding metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT) have been well characterized . The synthesis of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” involves the biotransformation of Tamoxifen, primarily attributable to the action of CYP 3A4 and CYP 2D6 .Molecular Structure Analysis

The molecular structure of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is characterized by its molecular formula C25H24D3NO2 . The compound is a mixture of E/Z isomers, indicating the presence of a double bond that can exist in two different configurations .Chemical Reactions Analysis

Tamoxifen and its metabolites can be separated and detected by liquid chromatography–tandem mass spectrometry using multiple-reaction monitoring . This method was linear between 0.4 and 200 ng/g for 4-hydroxy-tamoxifen and endoxifen, and 4–2,000 ng/g for tamoxifen and N-desmethyl-tamoxifen .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” are characterized by its molecular formula C25H24D3NO2 and its molecular weight of 376.51 . Further details about its physical and chemical properties are not available in the search results.Mécanisme D'action

Tamoxifen is a selective estrogen receptor modulator that inhibits growth and promotes apoptosis in estrogen receptor positive tumors . The metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT), possess several hundred times more or equal affinity, respectively, toward the estrogen receptor as compared with the parent Tamoxifen . Thus, they are considered to be more active than or equally active as Tamoxifen in retarding the estrogen-dependent cell growth and proliferation of estrogen receptor-positive mammary tumors .

Safety and Hazards

Propriétés

IUPAC Name |

4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJJTCUEOUMEV-CANUYGMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747671 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 | |

CAS RN |

1246832-93-8 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)